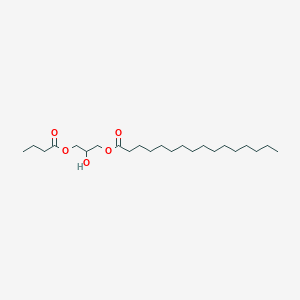

1-Palmitoyl-3-butyryl-rac-glycerol

Description

Properties

IUPAC Name |

(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYBQRDPCWABIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-82-1 | |

| Record name | 3-Butyro-1-palmitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BUTYRO-1-PALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Palmitoyl-3-butyryl-rac-glycerol synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-Palmitoyl-3-butyryl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific diacylglycerol with distinct fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. Its synthesis is of interest for various research applications, including the study of lipid metabolism and the development of structured lipids with tailored physicochemical and physiological properties. This guide details a plausible and efficient enzymatic pathway for the synthesis of this compound, leveraging the regioselectivity of lipases. While specific literature on the direct synthesis of this exact molecule is scarce, the methodologies presented here are based on well-established principles for the synthesis of asymmetric 1,3-diacylglycerols.

Introduction

Structured lipids, such as this compound, are glycerolipids that have been modified to contain specific fatty acids at particular positions on the glycerol backbone. The arrangement of these fatty acids significantly influences their digestion, absorption, and metabolic fate. The synthesis of such molecules requires precise control over the acylation of glycerol, which is often achieved through enzymatic catalysis. Lipases, particularly those with sn-1,3 regioselectivity, are invaluable tools for this purpose, enabling the targeted esterification of the primary hydroxyl groups of glycerol.

Proposed Synthesis Pathway: A Two-Step Enzymatic Approach

A robust method for synthesizing this compound involves a two-step enzymatic process. This approach provides better control over the final product structure compared to a one-pot reaction with mixed fatty acids. The pathway consists of:

-

Synthesis of 1,3-dibutyryl-glycerol: The initial step involves the esterification of glycerol with butyric acid at the sn-1 and sn-3 positions using a sn-1,3 specific lipase.

-

Enzymatic Acidolysis: The second step is a lipase-catalyzed acidolysis reaction where one of the butyryl groups on 1,3-dibutyryl-glycerol is selectively replaced by a palmitoyl group.

This pathway is illustrated in the workflow diagram below.

Caption: Two-step enzymatic synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of structured diacylglycerols. Researchers should optimize these conditions for their specific laboratory setup and reagents.

Step 1: Synthesis of 1,3-dibutyryl-glycerol

Objective: To synthesize 1,3-dibutyryl-glycerol via lipase-catalyzed esterification of glycerol with butyric acid.

Materials:

-

Glycerol (anhydrous)

-

Butyric acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

-

Solvent (e.g., tert-butanol or solvent-free system)

-

Molecular sieves (3Å), activated

Procedure:

-

In a round-bottom flask, combine glycerol and butyric acid in a 1:2 molar ratio.

-

If using a solvent, add tert-butanol to dissolve the reactants. For a solvent-free system, proceed to the next step.

-

Add activated molecular sieves to the mixture to remove water produced during the reaction, which helps to drive the equilibrium towards ester formation.

-

Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 8-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of diacylglycerols.

-

Upon completion, the enzyme is removed by filtration.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude product can be purified by column chromatography or molecular distillation to isolate 1,3-dibutyryl-glycerol.

Step 2: Enzymatic Acidolysis

Objective: To selectively replace one butyryl group of 1,3-dibutyryl-glycerol with a palmitoyl group.

Materials:

-

1,3-dibutyryl-glycerol (from Step 1)

-

Palmitic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Solvent (optional, e.g., hexane)

Procedure:

-

Combine 1,3-dibutyryl-glycerol and palmitic acid in a suitable molar ratio (e.g., 1:1 to 1:3) in a reaction vessel.

-

If using a solvent, add hexane to the mixture.

-

Add the immobilized lipase (5-10% by weight of substrates).

-

Incubate the reaction at a controlled temperature (e.g., 60-70°C) with continuous stirring for 12-48 hours.

-

Monitor the formation of this compound using TLC or GC analysis.

-

After the reaction, filter off the enzyme.

-

Remove the solvent (if used) by rotary evaporation.

-

The final product is purified from the reaction mixture, which will contain unreacted starting materials, the desired product, and byproducts, using techniques such as molecular distillation or preparative chromatography.

Quantitative Data

The following tables provide representative quantitative data for the enzymatic synthesis of structured diacylglycerols, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Representative Reaction Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols

| Parameter | Step 1: Esterification | Step 2: Acidolysis |

| Enzyme | Lipozyme RM IM | Lipozyme RM IM |

| Substrate 1 | Glycerol | 1,3-dibutyryl-glycerol |

| Substrate 2 | Butyric Acid | Palmitic Acid |

| Molar Ratio (S1:S2) | 1:2 | 1:2 |

| Enzyme Load (% w/w) | 8% | 10% |

| Temperature (°C) | 55°C | 65°C |

| Reaction Time (h) | 12 h | 24 h |

| Solvent | Solvent-free | Hexane |

Table 2: Expected Yields and Purity for a Two-Step Synthesis of a Structured 1,3-Diacylglycerol

| Stage | Product | Typical Yield (%) | Purity after Purification (%) |

| Step 1 | 1,3-dibutyryl-glycerol | 60 - 75% | > 95% |

| Step 2 | This compound | 40 - 55% | > 98% |

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.

Experimental Workflow and Logical Relationships

The overall experimental workflow, from starting materials to the purified final product, is depicted below. This diagram illustrates the logical progression of the synthesis and purification steps.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step enzymatic process utilizing a sn-1,3 specific lipase. This method allows for the controlled placement of different fatty acids on the glycerol backbone, resulting in a structured diacylglycerol with high purity. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize the synthesis of this and other structured lipids for various scientific and industrial applications. Further optimization of reaction parameters and purification techniques will be crucial for maximizing yield and purity.

An In-depth Technical Guide to the Chemical Properties of 1-Palmitoyl-3-butyryl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Palmitoyl-3-butyryl-rac-glycerol, a diacylglycerol containing palmitic acid and butyric acid.[1] Due to the limited availability of specific experimental data for this molecule, this guide also incorporates data from closely related compounds to provide a broader context for its potential characteristics and behavior.

Chemical and Physical Properties

This compound is a 1,3-diacylglycerol, a class of lipids that play crucial roles as metabolic intermediates and signaling molecules.[1] The following tables summarize the known and inferred chemical and physical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress[1] |

| Synonyms | 1-Palmitin-3-butyrin | N/A |

| Molecular Formula | C23H44O5 | Calculated |

| Molecular Weight | 400.6 g/mol | Calculated |

| Structure | A glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. | MedChemExpress[1] |

Table 2: Physical Properties (with data from analogous compounds)

| Property | Value | Analogous Compound | Source |

| Appearance | Solid | 1-Palmitoyl-3-stearoyl-rac-glycerol | Cayman Chemical[2] |

| Solubility | Slightly soluble in chloroform and methanol. | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Biomol[3], Cayman Chemical[4] |

| Storage Temperature | -20°C | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Cayman Chemical[4] |

| Stability | ≥ 4 years (at -20°C) | 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol | Cayman Chemical[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for the synthesis and analysis of asymmetric 1,3-diacylglycerols, the following protocols can be adapted.

Synthesis: Lipase-Catalyzed Esterification

This method involves the direct esterification of glycerol with palmitic acid and butyric acid using a lipase that is specific for the sn-1 and sn-3 positions.

Materials:

-

Glycerol

-

Palmitic acid

-

Butyric acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Organic solvent (e.g., hexane, or solvent-free system)

-

Molecular sieves (for water removal)

Procedure:

-

Combine glycerol, palmitic acid, and butyric acid in a molar ratio of 1:1:1 in a reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of substrates).

-

If using a solvent, add an appropriate volume of hexane. For a solvent-free system, proceed without solvent.

-

Add molecular sieves to the reaction mixture to remove water produced during esterification.

-

The reaction is carried out with stirring at a controlled temperature (e.g., 50-60°C) under vacuum to facilitate water removal.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the lipase is removed by filtration.

-

The product, this compound, can be purified from the reaction mixture by column chromatography on silica gel.

Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to separate and quantify 1,3-diacylglycerol isomers.

Instrumentation:

-

HPLC system with a UV detector or a charged aerosol detector (CAD).

-

Reversed-phase C18 column.

Mobile Phase and Gradient:

-

A common mobile phase for diacylglycerol separation is a gradient of acetonitrile and acetone.

-

Isocratic elution with 100% acetonitrile has also been shown to be effective for separating diacylglycerol isomers.[5]

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., chloroform or the mobile phase).

-

Inject the sample into the HPLC system.

-

Elute the components using the chosen mobile phase and gradient.

-

Detect the separated diacylglycerols using a UV detector (at 205 nm) or a CAD.

-

Quantify the amount of this compound by comparing its peak area to that of a known standard.

Analysis: Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the structural characterization of diacylglycerols.

Instrumentation:

-

High-performance liquid chromatograph.

-

Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Procedure:

-

Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC column.

-

Ionize the this compound molecules.

-

Analyze the mass-to-charge ratio of the parent ion to confirm the molecular weight.

-

Perform tandem MS (MS/MS) to fragment the parent ion. The fragmentation pattern will provide information about the fatty acid composition and their positions on the glycerol backbone. The loss of palmitic acid and butyric acid from the parent ion would confirm the structure.

Signaling Pathways and Biological Relevance

Diacylglycerols (DAGs) are well-established second messengers in intracellular signaling. They are produced at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

As a 1,3-diacylglycerol, this compound is expected to participate in these signaling cascades. The primary downstream effector of DAG is Protein Kinase C (PKC).

Caption: Diacylglycerol (DAG) signaling pathway.

The activation of PKC by DAG leads to the phosphorylation of a wide range of downstream protein targets, resulting in diverse cellular responses such as cell growth, differentiation, and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and analysis.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific chemical and biological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol | CAS 152914-63-1 | Cayman Chemical | Biomol.de [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-butyryl-rac-glycerol is a synthetic diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. While specific research on this particular molecule is limited, its structural characteristics as a diacylglycerol with a long-chain saturated fatty acid and a short-chain fatty acid suggest significant biological activity. This technical guide consolidates the available information on analogous compounds and the well-established roles of its constituent parts to provide a comprehensive overview of its predicted biological functions, potential mechanisms of action, and relevant experimental protocols. The primary anticipated activity of this compound is the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. Furthermore, the presence of butyric acid suggests potential for histone deacetylase (HDAC) inhibition and modulation of gene expression. This document aims to serve as a foundational resource for researchers investigating the therapeutic and research applications of this and structurally related diacylglycerols.

Introduction

Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The specific fatty acid composition of a diacylglycerol molecule can significantly influence its biological activity and signaling specificity. This compound is a structurally distinct DAG, featuring both a saturated long-chain fatty acid (palmitic acid) and a short-chain fatty acid (butyric acid). This unique composition suggests a dual mechanism of action, combining the canonical signaling role of a DAG with the known biological effects of butyrate.

This guide provides an in-depth analysis of the predicted biological activities of this compound, drawing upon existing literature on similar diacylglycerols and the individual roles of palmitic acid and butyric acid. It includes detailed experimental protocols for investigating its primary proposed mechanism of action and visual representations of the relevant signaling pathways.

Predicted Biological Activities and Mechanisms of Action

The biological activities of this compound are predicted to stem from two primary sources: its function as a diacylglycerol signaling molecule and the intrinsic activities of its constituent butyric acid.

Activation of Protein Kinase C (PKC)

As a diacylglycerol, this compound is anticipated to be a potent activator of Protein Kinase C (PKC). The activation of PKC by DAG is a cornerstone of cellular signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and immune responses.

// Nodes ext_signal [label="Extracellular Signal\n(e.g., Hormone, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="G-Protein Coupled Receptor (GPCR) or\nReceptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C (PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pip2 [label="PIP2\n(Phosphatidylinositol 4,5-bisphosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; dag [label="this compound\n(Diacylglycerol - DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ip3 [label="IP3\n(Inositol trisphosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; er [label="Endoplasmic Reticulum (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C (PKC)\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pkc_active [label="Protein Kinase C (PKC)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; substrates [label="Substrate Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; p_substrates [label="Phosphorylated Substrates", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Responses\n(Proliferation, Differentiation, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ext_signal -> receptor [label="Binds to"]; receptor -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> dag [label="Generates"]; pip2 -> ip3 [label="Generates"]; ip3 -> er [label="Binds to IP3 Receptor on"]; er -> ca2 [label="Releases"]; dag -> pkc [label="Recruits to membrane"]; ca2 -> pkc [label="Binds to"]; pkc -> pkc_active [label="Activation"]; pkc_active -> substrates [label="Phosphorylates"]; substrates -> p_substrates; p_substrates -> response [label="Leads to"]; }

Figure 2: Potential Butyrate-Mediated HDAC Inhibition Pathway.

Quantitative Data

Specific quantitative data for the biological activity of this compound is not readily available in the published literature. However, based on the study by Cabot and Jaken (1984), a qualitative comparison can be made. [1]

| Compound | Reported Activity | Reference |

|---|---|---|

| 1-Palmitoyl-sn-2-butyrylglycerol | As effective as dioleoylglycerol in stimulating protein phosphorylation. | [1] |

| Dioleoylglycerol | Potent activator of Protein Kinase C. | [1]|

Further quantitative studies, such as determining the EC50 for PKC activation or the IC50 for HDAC inhibition, are required to fully characterize the potency of this compound.

Experimental Protocols

The following is a detailed protocol for an in vitro Protein Kinase C (PKC) activity assay, which can be adapted to test the efficacy of this compound as a PKC activator. This protocol is based on established methods for assaying PKC activity using synthetic diacylglycerols. [2][3]

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of this compound to activate PKC in vitro by measuring the phosphorylation of a substrate peptide.

Materials:

-

Purified, recombinant PKC isoform (e.g., PKCα, PKCβ, PKCγ)

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP (4-14))

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

In a glass tube, mix this compound and phosphatidylserine (PS) in chloroform at the desired molar ratio (e.g., 1:4 DAG:PS).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

-

Termination of Reaction and Measurement of Phosphorylation:

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the substrate peptide using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of PKC in the presence of varying concentrations of this compound.

-

Plot the PKC activity as a function of the diacylglycerol concentration to determine the EC50 value.

-

dot

Figure 3: Experimental Workflow for In Vitro PKC Activity Assay.

Conclusion

This compound is a synthetic diacylglycerol with significant, albeit largely uncharacterized, biological potential. Based on its structure and the activities of analogous compounds, it is predicted to be a potent activator of Protein Kinase C. Furthermore, the presence of a butyryl group suggests a secondary mechanism of action through the inhibition of histone deacetylases following intracellular hydrolysis. This dual-action potential makes it an intriguing molecule for research in cell signaling, epigenetics, and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for initiating investigations into the specific biological activities and therapeutic applications of this compound. Further research is warranted to elucidate its precise quantitative effects and to explore its full pharmacological profile.

References

- 1. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 1-Palmitoyl-3-butyryl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-butyryl-rac-glycerol is a diacylglycerol composed of a palmitic acid molecule and a butyric acid molecule esterified to a glycerol backbone. While direct experimental evidence on the specific mechanism of action of this compound is limited, its biological activities are hypothesized to arise from its hydrolysis into its constituent fatty acids: palmitic acid, a long-chain saturated fatty acid, and butyrate, a short-chain fatty acid. This technical guide outlines the proposed dual mechanism of action, drawing from the well-established biological roles of its components. We present a consolidated overview of the signaling pathways likely modulated by this compound, detailed hypothetical experimental protocols to investigate these mechanisms, and representative quantitative data.

Introduction: A Dual-Pronged Molecular Approach

This compound is anticipated to be hydrolyzed by cellular lipases, releasing palmitic acid and butyrate. These molecules are then free to engage with distinct cellular targets, leading to a multifaceted biological response. The proposed mechanism of action, therefore, is a composite of the individual effects of a long-chain fatty acid and a potent short-chain fatty acid.

-

Butyrate: A well-documented histone deacetylase (HDAC) inhibitor, butyrate plays a crucial role in epigenetic regulation, influencing gene expression related to cell cycle, apoptosis, and inflammation.

-

Palmitic Acid: As a saturated long-chain fatty acid, palmitate can act as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs) such as GPR40 (FFAR1) and GPR120 (FFAR4).[1][2][3]

This guide will delve into these two primary pathways, providing a comprehensive theoretical framework for the action of this compound.

Proposed Mechanism of Action

The overarching hypothesis is that this compound serves as a pro-drug, delivering palmitic acid and butyrate to target cells.

The Butyrate Arm: Epigenetic Modulation via HDAC Inhibition

Upon its release, butyrate readily enters the nucleus and inhibits the activity of class I and IIa histone deacetylases.[4] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and making DNA more accessible to transcription factors.[5] This can result in widespread changes in gene expression, including the upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis, and the downregulation of pro-inflammatory genes.[5][6][7]

Signaling Pathway: Butyrate-Mediated HDAC Inhibition

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate Reprograms Expression of Specific Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Palmitoyl-3-butyryl-rac-glycerol: Synthesis, Analysis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-butyryl-rac-glycerol is a structured diacylglycerol (DAG) comprising a long-chain saturated fatty acid, palmitic acid, at the sn-1 position and a short-chain fatty acid, butyric acid, at the sn-3 position of a glycerol backbone. As a member of the diacylglycerol class of lipids, it holds significant potential as a signaling molecule and a metabolic intermediate. This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and putative biological activities of this compound, drawing upon the broader knowledge of mixed-acid diacylglycerols and the distinct properties of its constituent fatty acids. While specific research on this molecule is limited, this document consolidates available information and proposes experimental frameworks for its further investigation.

Introduction

Diacylglycerols are pivotal players in cellular lipid metabolism and signaling.[1] They serve as precursors for the synthesis of triglycerides and phospholipids and act as second messengers, most notably through the activation of protein kinase C (PKC) isoforms.[2][3] The specific fatty acid composition and their positions on the glycerol backbone are critical determinants of the biological activity of DAGs.[4][5]

This compound is a unique DAG due to its combination of a saturated long-chain fatty acid (palmitic acid) and a very short-chain fatty acid (butyric acid). Palmitic acid is the most common saturated fatty acid in the human body and is implicated in various cellular processes, including energy storage and protein modification, but has also been linked to cellular stress and insulin resistance when in excess.[6] Butyrate, a short-chain fatty acid primarily produced by gut microbiota, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-inflammatory and anti-cancer properties. The unique structure of this compound suggests it may possess novel biological activities, potentially combining the signaling functions of a DAG with the therapeutic effects of butyrate.

This guide will delve into the potential synthesis strategies, analytical methodologies for characterization, and hypothesized biological roles and signaling pathways of this compound.

Synthesis and Purification

The synthesis of asymmetric diacylglycerols like this compound requires a regioselective approach to ensure the correct positioning of the fatty acids. Chemoenzymatic methods are often preferred to achieve high specificity and yield.

Proposed Synthesis Workflow

A plausible synthetic route involves the use of protecting groups and lipase-catalyzed esterification.

Experimental Protocol: Chemoenzymatic Synthesis

-

Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected using a suitable protecting group (e.g., benzyl) to prevent its acylation. This results in 1,3-dihydroxy-2-O-benzylglycerol.

-

First Acylation (Palmitoylation): The protected glycerol is subjected to lipase-catalyzed esterification with palmitic acid or an activated form like palmitoyl-CoA. A lipase with sn-1,3 specificity (e.g., from Rhizomucor miehei) is used in a non-polar organic solvent to favor esterification at one of the primary hydroxyl groups, yielding 1-palmitoyl-2-O-benzyl-rac-glycerol.

-

Second Acylation (Butyrylation): The remaining free hydroxyl group at the sn-3 position is then acylated with butyric anhydride or butyryl chloride in the presence of a base catalyst (e.g., pyridine or DMAP) to yield 1-palmitoyl-3-butyryl-2-O-benzyl-rac-glycerol.

-

Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to separate the desired diacylglycerol from any unreacted starting materials, byproducts, and mono- or triacylglycerols.[7]

Analytical Characterization

The purity and structure of synthesized this compound must be confirmed using various analytical techniques.

| Analytical Technique | Parameter Measured | Expected Outcome for this compound |

| Thin Layer Chromatography (TLC) | Purity and separation from byproducts | A single spot with an Rf value distinct from starting materials and other glycerides. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty acid composition and molecular weight | After transesterification, detection of palmitic acid methyl ester and butyric acid methyl ester. The mass spectrum of the intact molecule (after derivatization) should correspond to its molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and isomeric purity | Characteristic chemical shifts for the glycerol backbone protons and carbons, as well as for the acyl chains of palmitate and butyrate, confirming their positions. |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | A single peak in the chromatogram, allowing for quantification against a standard curve. |

Putative Biological Activities and Signaling Pathways

While direct experimental data for this compound is lacking, its biological activities can be hypothesized based on its structure and the known functions of its components.

Protein Kinase C (PKC) Activation

Diacylglycerols are canonical activators of PKC. The activation potency depends on the fatty acid composition.[4][8] Short-chain DAGs are known to be potent PKC activators.[8] Therefore, this compound is expected to be an effective PKC activator.

Intracellular Delivery of Butyrate

Upon cellular uptake and subsequent hydrolysis by intracellular lipases, this compound would release palmitic acid, butyric acid, and glycerol. The released butyrate could then exert its known biological effects, primarily the inhibition of histone deacetylases (HDACs).

Proposed Experimental Protocols for Biological Evaluation

To elucidate the specific biological effects of this compound, a series of in vitro experiments are proposed.

In Vitro PKC Activity Assay

Objective: To determine the potency of this compound in activating PKC isoforms.

Protocol:

-

Prepare lipid vesicles containing phosphatidylserine and varying concentrations of this compound.

-

Incubate the lipid vesicles with purified recombinant PKC isoforms (e.g., PKCα, PKCδ, PKCε) and a fluorescently labeled PKC substrate peptide in a reaction buffer containing ATP and necessary cofactors.

-

Monitor the phosphorylation of the substrate over time by measuring the increase in fluorescence polarization or by using a phosphospecific antibody in an ELISA format.

-

Calculate the EC50 value for PKC activation by this compound.

Cell-Based HDAC Inhibition Assay

Objective: To assess the ability of this compound to inhibit HDAC activity in a cellular context.

Protocol:

-

Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors) in appropriate media.

-

Treat the cells with varying concentrations of this compound, sodium butyrate (positive control), and a vehicle control for a specified duration.

-

Lyse the cells and measure HDAC activity in the nuclear extracts using a commercially available HDAC activity assay kit (e.g., a fluorometric or colorimetric assay).

-

Determine the IC50 value for HDAC inhibition.

Cell Viability and Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound.

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or a CellTiter-Glo assay.

-

Determine the IC50 for cell viability at each time point.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments. Note: These are not actual experimental results but are illustrative of the data that should be collected.

| Parameter | Assay | Hypothetical Value |

| EC50 for PKCα activation | In Vitro PKC Activity Assay | 5-20 µM |

| IC50 for HDAC inhibition | Cell-Based HDAC Inhibition Assay | 50-200 µM |

| IC50 for cell viability (72h) | MTT Assay (e.g., on a colon cancer cell line) | 25-100 µM |

| LD50 (in mice) | Acute Toxicity Study | > 2000 mg/kg (predicted to be low toxicity) |

Conclusion and Future Directions

This compound is a structurally intriguing diacylglycerol with the potential for unique biological activities stemming from its mixed fatty acid composition. While direct research on this molecule is currently sparse, this guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on validating the proposed synthetic routes, conducting the outlined biological assays to determine its efficacy and mechanism of action, and exploring its potential therapeutic applications, particularly in the areas of cancer and inflammatory diseases where both PKC signaling and HDAC inhibition are relevant targets. In vivo studies will be crucial to understand its pharmacokinetics, biodistribution, and overall physiological effects.

References

- 1. Diglyceride - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diet-derived and diet-related endogenously produced palmitic acid: Effects on metabolic regulation and cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. portlandpress.com [portlandpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analysis of 1-Palmitoyl-3-butyryl-rac-glycerol

Introduction

This compound is a diacylglycerol (DAG) containing a palmitic acid moiety at the sn-1 position and a butyric acid moiety at the sn-3 position of the glycerol backbone.[1] As a mixed-acid diacylglycerol, its structural analysis is crucial for understanding its physicochemical properties and potential applications in various fields, including pharmaceuticals and material science. This guide provides a comprehensive overview of the synthetic route and detailed structural analysis of this compound, incorporating established analytical techniques.

Synthesis of this compound

The synthesis of 1,3-diacylglycerols with different acyl chains can be achieved through a multi-step enzymatic or chemical process. A common approach involves the selective esterification of glycerol.

Experimental Protocol: Enzymatic Synthesis

A two-step enzymatic esterification is a preferred method for achieving high yields of 1,3-diacylglycerols.

Step 1: Synthesis of 1-palmitoyl-rac-glycerol

-

Reactants: Glycerol and palmitic acid in a 10:1 molar ratio.

-

Enzyme: Immobilized Rhizomucor miehei lipase (a 1,3-specific lipase).

-

Reaction Conditions: The mixture is incubated in a solvent-free system under vacuum at 50°C with constant stirring.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until maximum conversion to 1-monopalmitin is achieved.

-

Purification: The resulting monoglyceride is purified by column chromatography on silica gel.

Step 2: Esterification with Butyric Anhydride

-

Reactants: Purified 1-palmitoyl-rac-glycerol and butyric anhydride in a 1:1.2 molar ratio.

-

Catalyst: A suitable lipase that can catalyze the esterification at the sn-3 position.

-

Reaction Conditions: The reaction is carried out in an appropriate organic solvent (e.g., hexane) at a controlled temperature (e.g., 40°C).

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography.

Logical Workflow for Synthesis

Structural Analysis

A combination of spectroscopic and crystallographic techniques is employed for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the positions of the acyl chains on the glycerol backbone.

Experimental Protocol: NMR Analysis

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

Expected NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1, sn-3) | 4.15 - 4.25 (m) |

| Glycerol CH (sn-2) | 4.05 - 4.10 (m) |

| Palmitoyl α-CH₂ | 2.30 (t) |

| Butyryl α-CH₂ | 2.28 (t) |

| Palmitoyl β-CH₂ | 1.62 (quint) |

| Butyryl β-CH₂ | 1.65 (sext) |

| Palmitoyl (CH₂)n | 1.25 (br s) |

| Palmitoyl CH₃ | 0.88 (t) |

| Butyryl CH₃ | 0.94 (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Glycerol C=O (Palmitoyl) | 173.3 |

| Glycerol C=O (Butyryl) | 173.8 |

| Glycerol CH (sn-2) | 68.9 |

| Glycerol CH₂ (sn-1, sn-3) | 62.1, 62.3 |

| Palmitoyl α-CH₂ | 34.1 |

| Butyryl α-CH₂ | 36.2 |

| Palmitoyl (CH₂)n | 29.0 - 29.7 |

| Butyryl β-CH₂ | 18.4 |

| Palmitoyl CH₃ | 14.1 |

| Butyryl CH₃ | 13.6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the identity and structure. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent mixture (e.g., methanol/chloroform).

-

Instrumentation: Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source.

-

Data Acquisition: The analysis is carried out in positive ion mode. The full scan MS spectrum is acquired to determine the molecular ion, and MS/MS is performed on the parent ion to observe the fragmentation pattern.

Expected Mass Spectrometry Data

The fragmentation of diacylglycerols typically involves the neutral loss of the fatty acid chains.

Table 3: Predicted Mass Spectrometry Data (Positive ESI)

| Ion | m/z (predicted) | Description |

| [M+Na]⁺ | 423.3 | Sodium adduct of the molecule |

| [M+H-H₂O]⁺ | 383.3 | Loss of water from the protonated molecule |

| [M+H-C₄H₈O₂]⁺ | 313.3 | Loss of butyric acid |

| [M+H-C₁₆H₃₂O₂]⁺ | 145.1 | Loss of palmitic acid |

Fragmentation Pathway Diagram

X-ray Diffraction (XRD)

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: The purified compound is crystallized from a suitable solvent or by cooling from the melt.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40°.

Table 4: Representative Short Spacings (Å) for Diacylglycerol Polymorphs

| Polymorphic Form | Representative Short Spacings (Å) |

| β' | 4.2, 3.8 |

| β | 4.6, 3.9, 3.7 |

Conclusion

The structural analysis of this compound requires a multi-technique approach. Synthesis via enzymatic methods provides a controlled route to the desired product. Subsequent analysis by NMR and mass spectrometry confirms the molecular structure and regiochemistry of the acyl chains. X-ray diffraction provides insights into the solid-state properties of the compound. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study and application of diacylglycerols.

References

In Vivo Metabolism of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolism studies on 1-Palmitoyl-3-butyryl-rac-glycerol are not extensively available in publicly accessible literature. This guide is a synthesis of established principles of lipid biochemistry and data from studies on structurally analogous diacylglycerols and structured lipids. The metabolic pathways and experimental protocols described herein are based on scientific precedent and are intended to serve as a robust framework for research and development involving this molecule.

Introduction

This compound is a structured diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position.[1] As a structured lipid, its unique arrangement of fatty acids influences its physical properties and is predicted to confer specific metabolic and physiological effects.[2][3] Structured lipids are of significant interest in nutritional science and pharmacology for their potential to deliver specific fatty acids for therapeutic purposes, modify energy metabolism, and influence a range of physiological processes.[4][5][6]

This technical guide provides an in-depth overview of the presumed in vivo metabolism of this compound, detailed experimental protocols for its study, and quantitative data from related compounds to inform future research.

Presumed Metabolic Pathway

The metabolism of this compound is expected to follow the general pathway for the digestion and absorption of dietary fats, which involves enzymatic hydrolysis in the gastrointestinal tract, absorption by enterocytes, and subsequent re-esterification and transport.[7][8]

Luminal Digestion

Upon ingestion, this compound will undergo hydrolysis primarily in the small intestine, catalyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.[7] This process will yield butyric acid, palmitic acid, and potentially some 1-palmitoyl-rac-glycerol and 3-butyryl-rac-glycerol as intermediate monoacylglycerols. The butyric acid, being a short-chain fatty acid, is water-soluble and can be absorbed directly by the colonocytes or enter the portal circulation. The palmitic acid and monoacylglycerols will be incorporated into micelles for absorption.

Cellular Absorption and Metabolism

The micellar components, including palmitic acid and 1-palmitoyl-rac-glycerol, will be absorbed by the enterocytes of the small intestine. Inside the enterocytes, these components will be re-esterified to form new triglycerides and diacylglycerols.[9] Butyric acid that enters the portal circulation will be transported to the liver, where it can be used as an energy source or for other metabolic processes. The newly synthesized lipids in the enterocytes will be packaged into chylomicrons, which are then secreted into the lymphatic system and eventually enter the systemic circulation.

Systemic Distribution and Tissue Uptake

In the bloodstream, the chylomicrons will be acted upon by lipoprotein lipase, releasing fatty acids for uptake by peripheral tissues such as adipose tissue for storage or muscle for energy.[10] The chylomicron remnants will be taken up by the liver. The constituent fatty acids, palmitic acid and butyric acid, will then be available for various metabolic fates, including beta-oxidation for energy, incorporation into cell membranes, or serving as signaling molecules.[11]

Figure 1: Presumed metabolic pathway of this compound.

Representative Experimental Protocols

The following protocols are representative of the methodologies used to study the in vivo metabolism of structured lipids and can be adapted for this compound.

In Vivo Digestion and Absorption Study (Adapted from studies on 1,3-diacylglycerols)[10][12]

-

Animal Model: Male Sprague-Dawley rats (8 weeks old), housed individually in metabolic cages.

-

Dietary Formulation: A standard rodent chow is supplemented with either this compound or a control lipid (e.g., tripalmitin) at a concentration of 10% (w/w).

-

Experimental Procedure:

-

Animals are acclimatized to the diets for 7 days.

-

Following an overnight fast, a single oral gavage of the test lipid (e.g., 1 g/kg body weight) is administered.

-

Blood samples are collected from the tail vein at 0, 1, 2, 4, 6, and 8 hours post-administration.

-

Lymph fluid can be collected from cannulated thoracic ducts to analyze chylomicron composition.

-

Feces and urine are collected over a 48-hour period to assess excretion.

-

-

Sample Analysis:

-

Plasma is analyzed for triglyceride, free fatty acid, and glycerol concentrations using enzymatic colorimetric assays.

-

Fatty acid profiles of plasma lipids, lymph chylomicrons, and feces are determined by gas chromatography-mass spectrometry (GC-MS) after lipid extraction and derivatization.

-

Tissue Distribution and Metabolic Fate Study (Using Radiolabeled Analogues)[13]

-

Radiolabeling: 1-Palmitoyl-3-([1-14C]butyryl)-rac-glycerol is synthesized to trace the metabolic fate of the butyryl moiety.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Experimental Procedure:

-

A single oral or intravenous dose of the radiolabeled compound is administered.

-

At selected time points (e.g., 1, 4, 12, 24 hours), animals are euthanized, and various tissues (liver, adipose tissue, muscle, brain, etc.) are harvested.

-

Expired air is trapped to measure the production of 14CO2 as an indicator of fatty acid oxidation.

-

-

Sample Analysis:

-

Total radioactivity in tissues is quantified by liquid scintillation counting.

-

Lipid extracts from tissues can be further analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate different lipid classes, followed by radioactivity measurement of each fraction.

-

Figure 2: General experimental workflow for studying in vivo lipid metabolism.

Quantitative Data from Structurally Related Lipids

The following tables summarize quantitative data from studies on diacylglycerols and structured lipids containing palmitic acid and other fatty acids. This data can serve as a benchmark for what might be expected from studies on this compound.

Table 1: Postprandial Plasma Triglyceride Response to Diacylglycerol (DAG) vs. Triacylglycerol (TAG) Oil in Mice [10]

| Time (hours) | Plasma Triglyceride (mg/dL) - TAG Diet | Plasma Triglyceride (mg/dL) - DAG Diet |

| 0 | 85 ± 10 | 82 ± 9 |

| 2 | 150 ± 20 | 135 ± 18 |

| 4 | 120 ± 15 | 110 ± 12 |

| 6 | 95 ± 12 | 90 ± 10 |

Data are presented as mean ± standard deviation. The study showed no significant difference in postprandial plasma triglyceride levels between DAG and TAG diets.[10]

Table 2: Fatty Acid Composition of Resynthesized Triglycerides in Caco-2 Cells after Digestion of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) [12]

| Fatty Acid | Composition in Original POP-rich Lipid (%) | Composition in Resynthesized TAG (%) |

| Palmitic Acid (16:0) | 63.25 | 42.5 |

| Oleic Acid (18:1) | 24.98 | 33.7 |

| Linoleic Acid (18:2) | 7.85 | 15.3 |

| Stearic Acid (18:0) | 3.92 | 8.5 |

This in vitro data demonstrates the re-esterification of fatty acids into new triglyceride species following cellular uptake.[12]

Conclusion

The in vivo metabolism of this compound is anticipated to involve rapid hydrolysis of the butyryl moiety and absorption of the constituent fatty acids and monoacylglycerol through established lipid digestion pathways. The unique structure of this DAG may lead to specific pharmacokinetic profiles and downstream physiological effects, warranting further investigation. The experimental designs and comparative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and interpret future studies on this and other novel structured lipids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mattioli1885journals.com [mattioli1885journals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipolysis - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

Potential Therapeutic Effects of 1-Palmitoyl-3-butyryl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the potential therapeutic effects of 1-Palmitoyl-3-butyryl-rac-glycerol. It is important to note that there is currently a lack of direct preclinical or clinical research on this specific molecule. The information presented herein is extrapolated from the known biological activities of its constituent components—palmitic acid and butyric acid—and the general properties of 1,3-diacylglycerols. This guide is intended for research and informational purposes only and should not be interpreted as a promotion or endorsement of this compound for any therapeutic use.

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and butyric acid at the sn-3 position. As a structural analog of endogenous signaling molecules, this synthetic DAG has the potential to modulate various cellular pathways. Its unique composition, combining a long-chain saturated fatty acid (palmitic acid) and a short-chain fatty acid (butyrate), suggests a multifaceted pharmacological profile. This whitepaper will explore the potential therapeutic effects of this compound by examining the established roles of its components and the broader class of 1,3-diacylglycerols in cellular signaling and disease.

Core Components and Their Biological Significance

Palmitic Acid

Palmitic acid is a ubiquitous 16-carbon saturated fatty acid that plays a crucial role in cellular metabolism and signaling. While essential for various biological functions, dysregulation of palmitic acid levels has been implicated in several pathological conditions. It is known to influence inflammatory responses, cellular proliferation, and apoptosis through modulation of key signaling pathways, including Protein Kinase C (PKC), Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

Butyric Acid (Butyrate)

Butyrate is a short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fiber. It serves as the primary energy source for colonocytes and exhibits potent anti-inflammatory and epigenetic regulatory properties. Butyrate is a well-characterized inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that can suppress inflammation and induce cell cycle arrest and apoptosis in cancer cells.

1,3-Diacylglycerols (1,3-DAGs)

1,3-diacylglycerols are isomers of the canonical 1,2-diacylglycerols that act as second messengers in signal transduction. Unlike 1,2-DAGs, 1,3-DAGs are not potent activators of most PKC isoforms. However, they are metabolized differently than triacylglycerols (TAGs) and have been investigated for their potential to reduce body fat accumulation and improve metabolic parameters when used as a dietary substitute for TAGs.

Potential Therapeutic Effects and Mechanisms of Action

Based on the activities of its components, this compound may exert a range of therapeutic effects. The butyrate moiety could be released through enzymatic cleavage, allowing it to act as an HDAC inhibitor and an anti-inflammatory agent. The diacylglycerol structure and the palmitate component could influence lipid metabolism and other signaling pathways.

Anti-Inflammatory Effects

The butyrate component is expected to be the primary driver of anti-inflammatory activity. By inhibiting HDACs, butyrate can upregulate the expression of anti-inflammatory genes and suppress the NF-κB signaling pathway, a central regulator of inflammation. Palmitic acid, conversely, has been shown in some contexts to be pro-inflammatory through NF-κB activation[1][2]. The net effect of this compound on inflammation would likely depend on the rate of butyrate release and the specific cellular context.

Epigenetic Regulation and Anti-Cancer Potential

As a potent HDAC inhibitor, the released butyrate could induce histone hyperacetylation, leading to the expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. The potential for targeted delivery of butyrate in the form of a diacylglycerol could offer advantages over direct administration of butyrate salts.

Modulation of Metabolic Pathways

1,3-diacylglycerols have been explored for their potential benefits in metabolic syndrome. The metabolism of 1,3-DAGs may lead to reduced triglyceride synthesis and increased fatty acid oxidation compared to traditional fats. The palmitic acid component, however, has been linked to insulin resistance in some studies through its effects on the PI3K/AKT pathway[3][4]. Therefore, the overall metabolic impact of this compound would need to be carefully evaluated.

Quantitative Data of Constituent Molecules

As there is no direct experimental data for this compound, the following tables present representative quantitative data for the bioactivity of its components, butyrate and palmitic acid, from published literature.

Table 1: HDAC Inhibition by Sodium Butyrate

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 0.3 | [5] |

| HDAC2 | 0.4 | [5] |

| HDAC7 | 0.3 | [5] |

| Total HDACs | 0.80 | [6] |

Table 2: Pro-inflammatory Effects of Palmitic Acid

| Cell Line | Parameter Measured | Concentration of Palmitic Acid | Observed Effect | Reference |

| U937 Macrophages | IP-10 Gene Expression | 150 µM | ~6-fold increase | [1] |

| U937 Macrophages | Active NF-κB | 150 µM | ~2-fold increase | [1] |

| 3T3-L1 Adipocytes | NF-κB Luciferase Activity | Not specified | Increase | [2] |

| 3T3-L1 Adipocytes | IL-6 Expression | Not specified | Increase | [2] |

Table 3: Anti-inflammatory Effects of Sodium Butyrate in Caco-2 Cells

| Treatment Condition | Parameter Measured | Concentration of Butyrate | Observed Effect | Reference |

| LPS-stimulated | NF-κB expression | Not specified | Reversal of LPS-induced overexpression | [7] |

| LPS-stimulated | IL-8 secretion | Not specified | Suppressive effect | [7] |

| Cytokine mix-stimulated | IL-8 release | 0.5–8 mM | Reduction | [8] |

Signaling Pathways and Visualizations

The potential mechanisms of action of this compound are likely to involve several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these putative pathways.

Butyrate-Mediated HDAC Inhibition and Anti-Inflammatory Signaling

Caption: Butyrate, released from this compound, may inhibit HDACs and the NF-kB pathway.

Palmitic Acid and Diacylglycerol Signaling in Metabolism and Inflammation

Caption: Palmitic acid and the 1,3-DAG backbone may influence metabolic and inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to investigate the therapeutic potential of this compound.

In Vitro Anti-Inflammatory Activity in a Caco-2/Macrophage Co-culture Model

This protocol is designed to assess the anti-inflammatory effects of the test compound on intestinal epithelial cells in an inflammatory environment.

-

Cell Culture:

-

Culture Caco-2 human colorectal adenocarcinoma cells on Transwell inserts until a differentiated monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).

-

Culture RAW 264.7 murine macrophages or differentiated THP-1 human monocytic cells in the basolateral compartment of the Transwell plates.

-

-

Induction of Inflammation:

-

Introduce an inflammatory stimulus, such as lipopolysaccharide (LPS), to the basolateral compartment to activate the macrophages.

-

-

Treatment:

-

Add this compound at various concentrations to the apical side (Caco-2 cells). Include appropriate vehicle controls.

-

-

Assessment of Barrier Function:

-

Monitor TEER at regular intervals to assess the integrity of the Caco-2 cell monolayer.

-

-

Cytokine Analysis:

-

Collect the supernatant from the basolateral compartment and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using ELISA or a multiplex bead array.

-

-

NF-κB Activation Assay:

-

Lyse the Caco-2 cells and perform a Western blot to determine the levels of phosphorylated and total NF-κB p65 subunit. Alternatively, use a reporter gene assay for NF-κB activity.

-

Histone Deacetylase (HDAC) Inhibition Assay

This assay will determine if this compound or its metabolites can inhibit HDAC activity.

-

Nuclear Extract Preparation:

-

Treat a relevant cell line (e.g., HCT-116 colorectal cancer cells) with the test compound for a specified duration.

-

Prepare nuclear extracts from the treated and control cells.

-

-

HDAC Activity Assay:

-

Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

-

Incubate the nuclear extracts with an acetylated histone substrate provided in the kit.

-

The assay measures the deacetylation of the substrate by the HDACs in the nuclear extract.

-

-

Data Analysis:

-

Quantify the HDAC activity by measuring the absorbance or fluorescence according to the kit's instructions.

-

Compare the HDAC activity in the treated samples to the control samples to determine the percentage of inhibition. Calculate the IC50 value if a dose-response is observed.

-

Analysis of PI3K/AKT Signaling Pathway by Western Blot

This protocol assesses the effect of the test compound on a key metabolic and cell survival pathway.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 hepatocytes or L6 myotubes) to 70-80% confluency.

-

Serum-starve the cells for a few hours before treatment.

-

Treat the cells with this compound at various concentrations and time points. Include a positive control (e.g., insulin) and a vehicle control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against phosphorylated and total AKT, as well as other key proteins in the pathway (e.g., PI3K, mTOR).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Experimental Workflow Visualization

Caption: A general experimental workflow for the in vitro evaluation of this compound.

Conclusion

While direct evidence is currently lacking, the constituent-based analysis of this compound suggests a molecule with the potential for multifaceted therapeutic effects, particularly in the realms of inflammation, cancer, and metabolic disorders. The butyrate moiety is a strong candidate for providing anti-inflammatory and HDAC inhibitory activities, while the 1,3-diacylglycerol backbone may offer benefits in lipid metabolism. However, the pro-inflammatory and insulin-desensitizing potential of palmitic acid necessitates a thorough and cautious experimental evaluation. The protocols and conceptual frameworks provided in this guide offer a roadmap for future research to elucidate the true therapeutic potential of this novel diacylglycerol. Further in vitro and subsequent in vivo studies are essential to validate these hypotheses and to determine the safety and efficacy of this compound.

References

- 1. Palmitic acid induces IP-10 expression in human macrophages via NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1-Palmitoyl-3-butyryl-rac-glycerol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-butyryl-rac-glycerol is a diacylglycerol (DAG) molecule containing both a long-chain saturated fatty acid (palmitic acid) and a short-chain fatty acid (butyric acid).[1] As a diacylglycerol, it functions as a critical second messenger in a variety of cellular signaling pathways. Diacylglycerols are known to be involved in processes such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation.[2] The primary role of DAGs is often associated with the activation of protein kinase C (PKC) and protein kinase D (PKD) isoforms.[2] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and function.

Mechanism of Action

Diacylglycerols like this compound are key players in lipid-mediated signaling.[3] Their primary mechanism of action involves the recruitment and activation of specific protein kinases, most notably Protein Kinase C (PKC) isoforms.[2][4] Upon generation or introduction into the cell, DAGs accumulate in the plasma membrane and other cellular membranes. This accumulation facilitates the translocation of PKC from the cytosol to the membrane, where it becomes activated. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. Additionally, DAGs can also activate Protein Kinase D (PKD) isoforms, which are involved in regulating metabolic homeostasis.[2]

The signaling cascade initiated by diacylglycerol is crucial in numerous physiological and pathological processes. For instance, aberrant DAG accumulation has been linked to the development of metabolic diseases by disrupting metabolic homeostasis.[2] In the context of insulin signaling, increased diacylglycerol content in muscle cells has been associated with the activation of PKCθ, which can lead to insulin resistance.[4]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general steps for treating cultured cells with this compound to assess its biological effects.

Materials:

-

This compound

-

Cell line of interest (e.g., HepG2 for metabolic studies, Jurkat for immune cell signaling)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solvent for dissolving this compound (e.g., DMSO, ethanol)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

-

Incubate the cells overnight at 37°C with 5% CO2.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., sterile DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C for long-term storage.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw the stock solution and dilute it in a complete cell culture medium to the desired final concentrations.

-

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range could be 1-100 µM.

-

Prepare a vehicle control using the same concentration of the solvent used to dissolve the compound.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cell culture plates.

-

Wash the cells once with sterile PBS.

-

Add the prepared working solutions of this compound and the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 15 minutes for rapid signaling events, 24-72 hours for proliferation or gene expression studies).

-

-

Downstream Analysis:

-

Following the incubation period, harvest the cells for downstream analysis, such as cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or immunofluorescence staining.

-

Protocol 2: Analysis of PKC Translocation

This protocol describes how to visualize the translocation of PKC from the cytosol to the plasma membrane upon treatment with this compound using immunofluorescence.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a PKC isoform (e.g., anti-PKCα, anti-PKCθ)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat the cells grown on coverslips with this compound (at the predetermined optimal concentration), a vehicle control, and a positive control (PMA, e.g., 100 nM) for a short duration (e.g., 15-30 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-PKC antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. In untreated cells, PKC should show a diffuse cytosolic staining. Upon treatment with this compound or PMA, a significant portion of the PKC signal should translocate to the plasma membrane.

-

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.6 | ± 4.8 |

| 50 | 92.1 | ± 6.2 |

| 100 | 88.4 | ± 5.9 |

Table 2: Example Effect of this compound on Gene Expression

| Gene Target | Fold Change (vs. Vehicle) | p-value |

| c-Fos | 3.2 | < 0.01 |

| COX-2 | 2.5 | < 0.05 |

| IL-6 | 4.1 | < 0.01 |

Visualizations

Caption: Experimental workflow for studying the effects of this compound.

Caption: Simplified diacylglycerol signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 4. pnas.org [pnas.org]

Dissolving 1-Palmitoyl-3-butyryl-rac-glycerol for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals